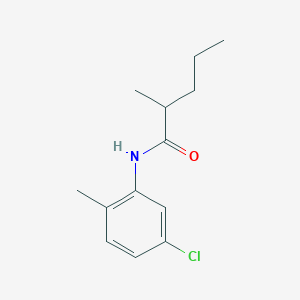![molecular formula C19H18N2O4S B263149 ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B263149.png)
ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that has been synthesized using a specific method.
Mécanisme D'action
The mechanism of action of ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It is also believed to inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for studying the effects of antimicrobial agents on various microorganisms. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate. One area of research is the development of new derivatives of this compound with improved therapeutic properties. Another area of research is the study of the mechanism of action of this compound to better understand its effects on microorganisms and cancer cells. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases is an area of interest for future research.
In conclusion, this compound is a compound with significant potential for therapeutic applications. Its synthesis method has been optimized to produce high yields of the compound with good purity. This compound has been extensively studied for its antimicrobial, antifungal, and anticancer properties, as well as its potential use in the treatment of neurodegenerative diseases. While there are some limitations to its use in lab experiments, the future directions for research on this compound are promising.
Méthodes De Synthèse
The synthesis of ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate involves the reaction of 2-mercaptobenzimidazole with 2-(methoxycarbonyl)benzaldehyde in the presence of a catalyst. The resulting product is then treated with ethyl chloroformate to form the final compound. This method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
Ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and anticancer properties. This compound has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C19H18N2O4S |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
ethyl 2-[(2-methoxycarbonylphenyl)sulfanylmethyl]benzimidazole-1-carboxylate |
InChI |
InChI=1S/C19H18N2O4S/c1-3-25-19(23)21-15-10-6-5-9-14(15)20-17(21)12-26-16-11-7-4-8-13(16)18(22)24-2/h4-11H,3,12H2,1-2H3 |
Clé InChI |
AQPMHXQGGJFZIL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C2=CC=CC=C2N=C1CSC3=CC=CC=C3C(=O)OC |
SMILES canonique |
CCOC(=O)N1C2=CC=CC=C2N=C1CSC3=CC=CC=C3C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)

![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)
![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)




![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)




